molecular formula C8H7BrO2 B1266419 4-Bromo-3-methylbenzoic acid CAS No. 7697-28-1

4-Bromo-3-methylbenzoic acid

Cat. No.: B1266419
CAS No.: 7697-28-1
M. Wt: 215.04 g/mol
InChI Key: KWVXDZLVCISXIB-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzoic acid can be synthesized through the hydrolysis of 4-bromo-3-methylbenzonitrile . The reaction involves the conversion of the nitrile group to a carboxylic acid group under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, this compound is typically produced by bromination of 3-methylbenzoic acid. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or benzoyl peroxide .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.

    Reduction: Lithium aluminium hydride in anhydrous ether is commonly used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-3-methylbenzoic acid when using ammonia.

    Esterification: Esters like methyl 4-bromo-3-methylbenzoate.

    Reduction: 4-Bromo-3-methylbenzyl alcohol.

Scientific Research Applications

Synthesis of Organic Compounds

4-Bromo-3-methylbenzoic acid serves as a precursor in the synthesis of several organic compounds. Notably, it can be converted into:

  • 4-Bromo-3-methylbenzoyl chloride : This derivative is crucial for acylation reactions and further functionalization of aromatic compounds .
  • Esters : The compound can be transformed into various esters, including tert-butyl esters, which are used in different chemical processes .
  • Pharmaceutical intermediates : It is involved in the synthesis of biologically active compounds, including anti-inflammatory and analgesic agents .

Synthesis of Biologically Active Compounds

In a study involving the synthesis of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole, this compound was utilized to introduce the bromine substituent necessary for biological activity . This compound exhibited promising results in preliminary biological assays.

Environmental Chemistry Applications

Research has shown that derivatives of this compound can be used to study the behavior of disinfection byproducts in water treatment processes. These studies focus on understanding their impact on human health and environmental safety .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzoic acid largely depends on its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to interact with biological targets. In enzyme inhibition studies, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding .

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzoic acid
  • 3-Bromo-4-methylbenzoic acid
  • 4-Bromo-3-chlorobenzoic acid

Comparison: 4-Bromo-3-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties. For instance, compared to 4-Bromo-2-methylbenzoic acid, the 3-methyl substitution in this compound results in different steric and electronic effects, influencing its reactivity in substitution and reduction reactions .

Biological Activity

4-Bromo-3-methylbenzoic acid (CAS No. 7697-28-1) is a brominated aromatic carboxylic acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula C8H7BrO2C_8H_7BrO_2 and a molecular weight of 214.04 g/mol. Its structural features contribute to its interactions with biological systems, making it a subject of various studies.

  • Molecular Structure : The compound contains a bromine atom at the para position relative to a carboxylic acid group, which influences its reactivity and biological interactions.
  • Log P Values :
    • Log Po/w (iLOGP): 1.64
    • Log Po/w (XLOGP3): 2.74
    • Log Po/w (WLOGP): 2.46
    • Log Po/w (MLOGP): 2.67
      These values indicate moderate lipophilicity, which is essential for membrane permeability and bioavailability in biological systems .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

2. Inhibition of Enzymatic Activity

Recent investigations have demonstrated that this compound can inhibit alkaline phosphatase (ALP), an enzyme involved in various physiological processes, including bone mineralization and dephosphorylation reactions. Molecular docking studies suggest that the compound binds effectively to the active site of ALP, leading to reduced enzymatic activity .

3. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines, including glioblastoma cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent in clinical settings .

Case Study 2: Cancer Cell Inhibition

Another research project focused on the compound's effects on glioblastoma multiforme cells. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM after 48 hours of exposure .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified under occupational exposure banding as E ≤ 0.01 mg/m³, indicating low toxicity at standard exposure levels . However, further studies are necessary to fully understand its long-term effects and safety in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing 4-bromo-3-methylbenzoic acid?

Characterization involves:

  • Melting Point Analysis : Confirm identity using the reported melting point range of 212–216°C .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to identify aromatic protons, bromine substitution patterns, and methyl/carboxylic acid groups.
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and confirm regiochemistry .
  • Mass Spectrometry : Validate molecular weight (215.04 g/mol) via ESI-MS or MALDI-TOF .

Q. How should this compound be stored to maintain stability?

  • Store in a tightly sealed container at 2–8°C in a dry environment. Avoid exposure to oxidizers, strong acids/bases, and high temperatures to prevent decomposition .
  • Use desiccants to minimize moisture absorption, which could affect reactivity in anhydrous reactions .

Q. What are the common synthetic routes for this compound?

  • Direct Bromination : React 3-methylbenzoic acid with bromine (Br2_2) or HBr in the presence of H2_2SO4_4 as a catalyst. Optimize reaction time (6–12 hrs) and temperature (60–80°C) to achieve yields of 69–100% .
  • Alternative Route : Use LiBr/CuBr2_2 in THF for regioselective bromination under milder conditions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling intermediates, monitoring progress via TLC or HPLC.
  • Purification : Use gradient recrystallization (ethanol/water, 3:1 v/v) followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product (>98%) .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Reproducibility Tests : Repeat synthesis and characterization under controlled conditions (humidity, heating rate).
  • Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic variations .
  • Collaborative Studies : Cross-validate data with independent labs using standardized protocols .

Q. What computational approaches predict the reactivity of this compound in substitution reactions?

  • DFT Studies : Model reaction pathways (e.g., SN_NAr or Suzuki coupling) using Gaussian or ORCA software. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions .

Q. How to design metal-organic frameworks (MOFs) using this compound as a ligand?

  • Coordination Screening : React with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in DMF/ethanol under solvothermal conditions.
  • Structural Analysis : Use single-crystal XRD to confirm MOF topology and porosity. Monitor Br···π interactions for stability .

Q. What strategies enable derivatization for biological activity studies?

  • Esterification : Convert to methyl ester (using CH3_3I/K2_2CO3_3) for enhanced cell permeability .
  • Amide Formation : React with amines (e.g., benzylamine) via EDC/HOBt coupling to generate bioactive derivatives. Screen for antimicrobial or enzyme-modulating activity .

Properties

IUPAC Name

4-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVXDZLVCISXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227752
Record name 4-Bromo-3-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-28-1
Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-bromo-3-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of compound of Example 1a (73 g, 0.483 mol) in water (411 mL) and 47% HBr (486 mL) was stirred at 25° C. for 1 h and then the reaction mixture was cooled to −2° C. A solution of sodium nitrate (32 g, 0.463 mol) in water (100 mL) was added to the reaction mixture over a period of 15 min, maintaining the temperature at −1° C. to −2° C. The reaction mixture was stirred at −1° C. to −2° C. for 1.5 h. The reaction mixture was added slowly to a suspension of copper(I)bromide (73 g, 0.508 mol) in water (73 mL) and aqueous HBr (73 mL). The reaction mixture was stirred at 25° C. for 1 h and then digested at 70° C. for 1 h. The solid was filtered, washed with water till the pH of the filtrate was 7 and dried to obtain the title compound. Yield: 94 g (90%); 1H NMR (DMSO-d6, 300 MHz): δ 2.37 (s, 3H, CH3), 7.64 (m, 2H, Ar), 7.87 (s, 1H, Ar); MS: m/e (ES−) 214 (M−1).
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
486 mL
Type
reactant
Reaction Step One
Name
Quantity
411 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
73 mL
Type
reactant
Reaction Step Three
Name
Quantity
73 mL
Type
solvent
Reaction Step Three
Name
copper(I)bromide
Quantity
73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl-4-bromo-3-methylbenzoate (400 mg) in 2N NaOH aqueous solution (3 mL) and THF (5 mL) was stirred at room temperature for 16 h. The mixture was washed with Et2O. The aqueous layer was acidified with 4N HCl aqueous solution, extracted with EtOAc. The organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give 4-bromo-3-methyl-benzoic acid as white powder: MS (m/z) 215 (M+1); 1H NMR (CD3OD, 400 MHz) δ 7.95 (s, 1H), 7.76 (d, 1H), 7.64 (d, 1H), 2.47 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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